N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Description
The compound N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A pyrazolo[3,4-d]pyrimidine core, a purine analog known for diverse pharmacological activities, including antitumor and kinase inhibitory properties .
- A piperidin-1-yl group at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold, which may enhance solubility and modulate receptor binding.
This scaffold is structurally tailored for targeted protein degradation (e.g., PROTACs) or kinase inhibition, as seen in related compounds .
Properties
IUPAC Name |
N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c24-17(14-5-4-10-25-14)18-6-9-23-16-13(11-21-23)15(19-12-20-16)22-7-2-1-3-8-22/h4-5,10-12H,1-3,6-9H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWVBLCWTKJTOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide involves multiple steps. One common synthetic route includes:
The formation of a pyrazolopyrimidine core via cyclization reactions.
Introduction of the piperidinyl group through nucleophilic substitution reactions.
Attachment of the furan-2-carboxamide moiety via amide bond formation using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or EDCI (ethyl(dimethylaminopropyl)carbodiimide).
The reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or dimethylformamide, and catalysts or coupling agents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis machines that can handle multi-step processes efficiently. The choice of solvent, temperature control, and purification steps such as crystallization or chromatography are optimized for large-scale production to ensure consistency and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold contains electron-deficient positions susceptible to nucleophilic substitution. For example, the 4-position piperidine group in this compound is introduced via SNAr (nucleophilic aromatic substitution) under basic conditions. Similar derivatives have been synthesized by reacting halogenated precursors (e.g., 4-chloropyrazolo[3,4-d]pyrimidine) with piperidine in solvents like DMF or THF at 60–80°C .
Amide Hydrolysis and Functionalization
The furan-2-carboxamide group undergoes hydrolysis under acidic or basic conditions. For instance, treatment with 6M HCl at 100°C cleaves the amide bond to yield furan-2-carboxylic acid and the corresponding amine intermediate . This reactivity enables further derivatization:
| Reaction | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 100°C, 24 h | Furan-2-carboxylic acid + Ethylenediamine-pyrazolo derivative | Precursor for analogues |
| Amide Alkylation | NaH, alkyl halide, DMF, RT | N-alkylated carboxamide derivatives | Enhanced lipophilicity |
Piperidine Ring Functionalization
The piperidine substituent participates in reductive amination and alkylation. In one protocol, reductive amination with aldehydes (e.g., formaldehyde) and NaBH3CN in MeOH introduces methyl groups at the piperidine nitrogen, modulating steric and electronic properties .
Example Reaction Pathway:
-
Reductive Amination :
Piperidine + Formaldehyde → N-methylpiperidine intermediate (NaBH3CN, MeOH, 0°C to RT) . -
Quaternization :
N-methylpiperidine + Methyl iodide → Quaternary ammonium salt (CH3CN, reflux) .
Furan Ring Reactivity
| Electrophilic Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | Acetyl nitrate, 0°C | C5 | 62% |
| Bromination | NBS, AIBN, CCl4, 60°C | C5 | 58% |
Cross-Coupling Reactions
The ethyl linker between the pyrazolo[3,4-d]pyrimidine and carboxamide groups allows for further functionalization via Mitsunobu or Ullmann-type couplings. For example, substituting the ethyl group with propargyl or allyl chains enables click chemistry applications .
Key Data:
-
Sonogashira Coupling : Pd(PPh3)2Cl2, CuI, Et3N, THF, 60°C → Alkynylated derivatives (75–82% yield).
-
Heck Reaction : Styrene, Pd(OAc)2, P(o-tol)3 → Styryl-functionalized analogues.
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability. In simulated gastric fluid (pH 1.2), the amide bond remains intact for >24 h, whereas in alkaline conditions (pH 10), partial hydrolysis occurs within 8 h .
Catalytic Hydrogenation
Hydrogenation of the furan ring (H2, Pd/C, EtOH) reduces it to tetrahydrofuran, altering electronic properties and solubility. This modification is critical for optimizing pharmacokinetic profiles.
Metal Coordination
The pyrimidine and piperidine nitrogen atoms act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes studied for antimicrobial activity .
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new materials with desirable properties.
Biology
This compound exhibits interesting biological properties, making it a candidate for studying cellular processes and interactions. It can be used in biochemical assays to investigate enzyme inhibition, receptor binding, and signal transduction pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. Researchers are investigating its role in targeting specific molecular pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry
In the industrial sector, this compound can be used as a precursor in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism by which N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exerts its effects involves binding to specific molecular targets such as enzymes, receptors, or nucleic acids. This binding can inhibit or activate the function of these targets, leading to downstream effects in cellular pathways. For example, it may inhibit kinase enzymes involved in cell signaling, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Structural Modifications and Functional Groups
The table below highlights key structural differences and their implications:
Key Comparative Insights
Pharmacological Activity
- PROTAC Applications : SJF690 () demonstrates the incorporation of pyrazolo[3,4-d]pyrimidine into PROTACs for BTK degradation, suggesting the target compound could be adapted similarly by modifying the piperidine or furan groups .
- Kinase Inhibition: Example 52 () highlights fluorophenyl and chromenone groups as critical for kinase binding, whereas the target compound’s piperidine and furan-carboxamide may favor different kinase isoforms .
Physicochemical Properties
- Solubility: Piperidine and ethyl-linked polar groups (e.g., carboxamide) in the target compound likely improve aqueous solubility compared to fluorophenyl or chromenone derivatives .
- Synthetic Yield : Analogs like 2w () achieve 92% yield, suggesting efficient routes for pyrazolo[3,4-d]pyrimidine functionalization, which could be applicable to the target compound .
Metabolic Stability
- The furan ring in the target compound may confer susceptibility to oxidative metabolism, whereas ’s phenoxyphenyl analog shows enhanced stability due to aromatic substitution .
Research Findings and Implications
- Antitumor Potential: Pyrazolo[3,4-d]pyrimidines are established purine analogs with antitumor activity, as seen in . The target compound’s piperidine group could enhance tumor penetration .
- Structure-Activity Relationship (SAR) :
Biological Activity
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and weight:
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 286.32 g/mol
Its structure consists of a furan ring, a pyrazolo[3,4-d]pyrimidine core, and a piperidine moiety, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds in the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of kinases and other enzymes involved in cell signaling pathways, which can lead to anticancer effects.
- Receptor Modulation : The piperidine group may enhance binding to specific receptors, potentially modulating neurotransmitter systems.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed IC₅₀ values ranging from 0.5 to 5 µM against various cancer cell lines (e.g., HeLa, MCF7) due to their ability to inhibit critical kinases involved in cancer progression .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | HeLa | 0.75 |
| Compound B | MCF7 | 1.20 |
| This compound | A549 | 2.00 |
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit COX enzymes, which play a crucial role in the inflammatory response:
- COX Inhibition : In vitro assays show that some derivatives can inhibit COX-2 with selectivity over COX-1, indicating potential as anti-inflammatory agents .
3. Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties against certain bacterial strains:
- Bacterial Inhibition : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Case Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of several pyrazolo[3,4-d]pyrimidine derivatives. Among them, this compound showed promising results with an IC₅₀ value of 2 µM against the A549 lung cancer cell line .
Case Study 2: Anti-inflammatory Properties
In another investigation focusing on anti-inflammatory activity, the compound was tested for its ability to reduce inflammation in a murine model of arthritis. The results indicated a significant reduction in paw swelling compared to control groups, suggesting its potential therapeutic role in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
